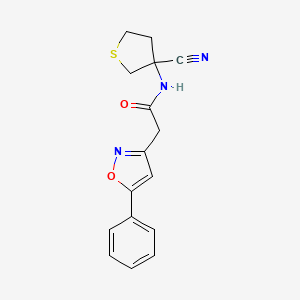

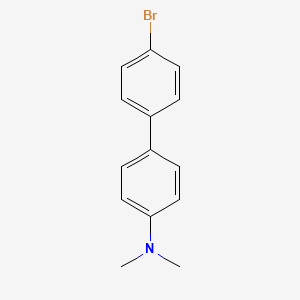

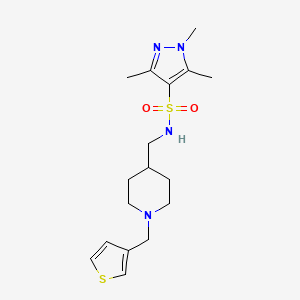

![molecular formula C12H15N3O4S2 B2654377 3-Methyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 923693-25-8](/img/structure/B2654377.png)

3-Methyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of hydantoin, which is a heterocyclic organic compound with the formula (CH2)2(CO)2NH. Hydantoins have applications across chemical and pharmaceutical industries . The compound also seems to contain a spiro functional group, which is a bicyclic structure consisting of two rings of any type sharing one atom .

Molecular Structure Analysis

The compound likely has a complex molecular structure due to the presence of multiple functional groups including a spiro group and a hydantoin group . Quantum chemical calculations could be used to confirm the geometry of the compound .Chemical Reactions Analysis

The compound, being a derivative of hydantoin, might undergo similar reactions. These could include reactions with alkyl halides to form N-alkylated hydantoins .Wissenschaftliche Forschungsanwendungen

Biodegradation of Organosulfur Compounds

Thiophene derivatives play a significant role in the study of the biodegradation of organosulfur compounds found in petroleum and other fossil fuel products. These compounds, such as dibenzothiophene (DBT) and its derivatives, are crucial for understanding the environmental fate of sulfur-containing pollutants. Research has focused on identifying the metabolites produced during the biodegradation process and exploring the potential for microbial remediation strategies to address environmental contamination by thiophene-based compounds (Kropp & Fedorak, 1998).

Downstream Processing of Biologically Produced Chemicals

Thiophene derivatives are also relevant in the context of biologically produced chemicals, such as 1,3-propanediol and 2,3-butanediol, which have wide applications in industrial processes. The separation and purification of these biologically produced diols, essential for their commercial use, involve technologies where thiophene derivatives could play a role in optimizing processes related to yield, purity, and energy consumption (Xiu & Zeng, 2008).

Separation Technologies Using Thiophene Derivatives

The study of activity coefficients at infinite dilution for solutes in ionic liquids, including thiophene, highlights the use of thiophene derivatives in separation technologies. Such research is crucial for developing advanced materials for the separation of complex mixtures, including hydrocarbons, and enhancing the efficiency of processes like the separation of alkenes from alkanes (Domańska, Wlazło, & Karpińska, 2016).

Environmental and Health Impact Studies

Research on thiophene derivatives extends into environmental science and toxicology, assessing the impact of these compounds on human health and the environment. Studies on bisphenol A (BPA), for example, although not a thiophene derivative, illustrate the broader context of assessing the safety and effects of chemical compounds, including those related to thiophene, on occupational exposure and potential health risks (Ribeiro, Ladeira, & Viegas, 2017).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-methyl-8-thiophen-2-ylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4S2/c1-14-10(16)12(13-11(14)17)4-6-15(7-5-12)21(18,19)9-3-2-8-20-9/h2-3,8H,4-7H2,1H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHNZCMHVMIMAFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CS3)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

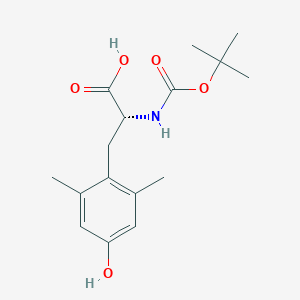

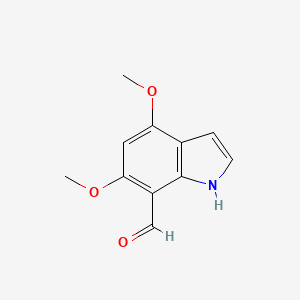

![N-(2,6-difluorobenzyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2654297.png)

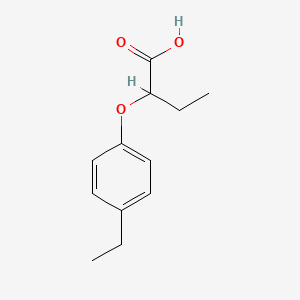

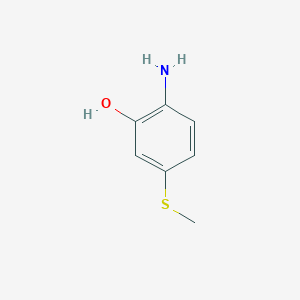

![2,5-difluoro-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide](/img/structure/B2654299.png)

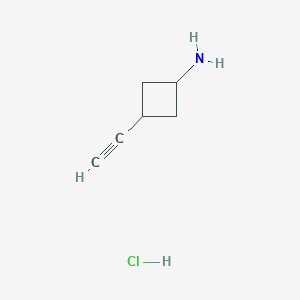

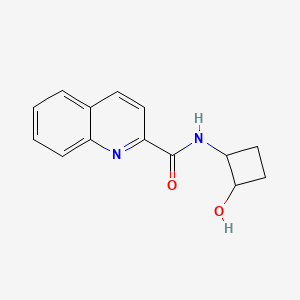

![N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-chloropyridine-3-carboxamide](/img/structure/B2654308.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2654310.png)

![6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/structure/B2654316.png)